An In-depth Technical Guide on the Mechanism of Action of 1,3-Benzoxazole-5,7-diamine Derivatives
An In-depth Technical Guide on the Mechanism of Action of 1,3-Benzoxazole-5,7-diamine Derivatives
Introduction
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its structural rigidity, combined with the ability to engage in various non-covalent interactions, makes it an ideal framework for the design of targeted therapeutics. Among the vast library of benzoxazole derivatives, those featuring a 5,7-diamine substitution pattern are of growing interest. While specific research on 5,7-diamine derivatives is emerging, this guide synthesizes the well-established mechanisms of action for the broader class of bioactive benzoxazole derivatives, providing a robust framework for understanding and investigating the 5,7-diamine series. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the molecular pathways these compounds are likely to modulate.
The primary therapeutic potential of benzoxazole derivatives has been demonstrated in oncology and microbiology.[3][4] In cancer, these compounds often function by interfering with key signaling pathways that control cell growth, proliferation, and survival.[5] As antimicrobial agents, they can target essential bacterial enzymes not present in eukaryotes.[6] This guide will elucidate these core mechanisms, provide field-proven experimental protocols for their validation, and present the data in a clear, actionable format.
Core Anticancer Mechanisms of Action
The anticancer effects of benzoxazole derivatives are multifactorial, often converging on the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation. These outcomes are typically achieved through the modulation of specific molecular targets, primarily receptor tyrosine kinases (RTKs) and key components of the apoptotic and cell cycle machinery.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A predominant mechanism of action for many anticancer benzoxazole derivatives is the inhibition of RTKs, which are crucial mediators of signaling pathways that drive tumor growth and angiogenesis (the formation of new blood vessels).[7] Two of the most relevant targets for this class of compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[8]
a) VEGFR-2 Inhibition:
VEGFR-2 is a key regulator of angiogenesis.[9] Its activation by VEGF initiates a signaling cascade that promotes the proliferation and migration of endothelial cells, which is essential for tumor vascularization.[10] By inhibiting VEGFR-2, benzoxazole derivatives can effectively cut off the tumor's blood supply, leading to starvation and regression. Several studies have identified benzoxazole derivatives as potent VEGFR-2 inhibitors.[9][11][12]
The inhibitory action occurs at the ATP-binding site of the kinase domain. The benzoxazole scaffold acts as a hinge-binding motif, occupying the pocket where ATP would normally bind. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking all downstream signaling.
Signaling Pathway: The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by 1,3-benzoxazole derivatives.
Caption: Inhibition of the VEGFR-2 signaling cascade by 1,3-benzoxazole derivatives.
b) c-Met Inhibition:
The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), plays a critical role in cell motility, invasion, and metastasis.[13] Overexpression and mutations of c-Met are common in various cancers, making it an attractive therapeutic target. Benzoxazole derivatives have been developed as dual inhibitors of VEGFR-2 and c-Met, offering a broader spectrum of antitumor activity by simultaneously targeting angiogenesis and metastasis.[8][14] The mechanism of inhibition is also ATP-competitive, similar to VEGFR-2 inhibition.
Induction of Apoptosis via the Intrinsic Pathway
Beyond inhibiting pro-growth signaling, many benzoxazole derivatives directly induce apoptosis in cancer cells.[15][16] The predominant mechanism is the activation of the intrinsic (or mitochondrial) pathway of apoptosis.[17] This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Benzoxazole derivatives can shift the balance in favor of apoptosis by:
-
Downregulating anti-apoptotic proteins: Decreasing the expression of Bcl-2.[16]
-
Upregulating pro-apoptotic proteins: Increasing the expression of Bax.[16]
This change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptotic cell death.[18]
Apoptotic Pathway Diagram:
Caption: Induction of the intrinsic apoptotic pathway by 1,3-benzoxazole derivatives.
Cell Cycle Arrest
By inhibiting key signaling pathways and inducing cellular stress, benzoxazole derivatives can also cause cell cycle arrest, preventing cancer cells from dividing.[15] Analysis by flow cytometry has shown that these compounds can arrest cell growth in the Pre-G1 or G1 phases of the cell cycle.[10][11][18] This arrest is often a prelude to apoptosis and is a direct consequence of the cell's inability to proceed through the necessary checkpoints for division due to the drug-induced damage or signaling blockade.
Antimicrobial Mechanism of Action
In addition to their anticancer properties, benzoxazole derivatives have shown promise as antimicrobial agents. The proposed mechanism for their antibacterial effect is the inhibition of DNA gyrase.[19]
DNA Gyrase Inhibition:
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[20] It introduces negative supercoils into the DNA, which is a critical step for relieving torsional stress during replication. By inhibiting this enzyme, benzoxazole derivatives prevent the proper management of DNA topology, leading to the accumulation of DNA damage and ultimately bacterial cell death.[21] This target is particularly attractive because DNA gyrase is not present in human cells, offering a potential for selective toxicity against bacteria.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various benzoxazole derivatives against selected cancer cell lines and kinases. It is important to note that these are representative examples from the broader benzoxazole class, as specific data for 5,7-diamine derivatives are less prevalent in the literature.
| Compound Class/Derivative | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Piperidinyl-benzoxazole (11b) | VEGFR-2 | 0.970 | [8] |
| Piperidinyl-benzoxazole (11b) | c-Met | 1.885 | [8] |
| Piperidinyl-benzoxazole (11b) | MCF-7 (Breast Cancer) | 0.810 | [8] |
| Benzoxazole Derivative (12l) | VEGFR-2 | 0.097 | [11] |
| Benzoxazole Derivative (12l) | HepG2 (Liver Cancer) | 10.50 | [11] |
| Benzoxazole Derivative (8d) | VEGFR-2 | 0.055 | [12] |
| Benzoxazole Derivative (8d) | HepG2 (Liver Cancer) | 2.43 | [12] |
| Benzoxazole Derivative (8d) | HCT116 (Colon Cancer) | 2.79 | [12] |
Experimental Protocols for Mechanistic Validation
To elucidate the mechanism of action of novel 1,3-benzoxazole-5,7-diamine derivatives, a series of well-established in vitro assays are essential. The following protocols provide a self-validating system to move from general cytotoxicity to specific molecular mechanisms.
Cytotoxicity Assessment: MTT Assay
Causality: This is the foundational assay to determine if the compound has a cytotoxic or cytostatic effect on cancer cells. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity indicates cell death or inhibition of proliferation.[22]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in a complete growth medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[23]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow Diagram:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
Causality: If the MTT assay shows cytotoxicity, this assay determines if the cell death is occurring via apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells.[1] PI is a DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells, allowing for their differentiation.[25]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzoxazole derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[25]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[26]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Workflow Diagram:
Caption: Experimental workflow for Annexin V/PI apoptosis detection.
Cell Cycle Analysis
Causality: This assay determines if the compound's antiproliferative effect is due to a blockage at a specific phase of the cell cycle. It uses a fluorescent dye, Propidium Iodide (PI), which stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[27]
Methodology:
-
Cell Treatment: Seed cells and treat with the benzoxazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect cells as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[28]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) to degrade RNA, ensuring that PI only stains DNA. Incubate for 30 minutes at 37°C.[29]
-
PI Staining: Add PI solution (50 µg/mL final concentration) to the cell suspension.[29]
-
Incubation: Incubate for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also indicate apoptotic cells with fragmented DNA.[27]
Kinase Inhibition Assay (VEGFR-2)
Causality: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2. This confirms direct target engagement.[30]
Methodology:
-
Assay Setup: Use a commercial kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®).[2][3]
-
Reagent Preparation: Prepare a reaction buffer containing the recombinant VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP.
-
Inhibitor Addition: Add serial dilutions of the benzoxazole derivative to the wells of a 96-well plate. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Add the kinase/substrate/ATP mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Add the detection reagent provided in the kit. This reagent typically measures the amount of ATP consumed or ADP produced, which is inversely or directly proportional to the kinase activity, respectively. The signal is usually luminescent.
-
Signal Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 1,3-benzoxazole scaffold represents a highly versatile platform for the development of potent therapeutic agents. Based on extensive research into this class of compounds, it is highly probable that 1,3-benzoxazole-5,7-diamine derivatives will exert their primary anticancer effects through a multi-pronged mechanism involving the inhibition of key receptor tyrosine kinases like VEGFR-2 and c-Met, the induction of mitochondria-mediated apoptosis, and the arrest of the cell cycle. Furthermore, their potential as DNA gyrase inhibitors warrants investigation for antimicrobial applications.
The experimental protocols detailed in this guide provide a clear and logical pathway for the comprehensive evaluation of novel 5,7-diamine derivatives. Future research should focus on synthesizing a focused library of these compounds to establish a clear structure-activity relationship (SAR), validating their engagement with the proposed molecular targets, and ultimately assessing their therapeutic potential in preclinical models. Such a systematic approach will be crucial in unlocking the full potential of this promising chemical series.
References
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2016(9), pdb.prot087313. [Link]
-
Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from Assay Genie. [Link]
-
Chow, S., & Hedley, D. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1651. [Link]
-
Nacalai Tesque, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved from Nacalai Tesque, Inc. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from UT Health San Antonio. [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne. [Link]
-
Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from Bio-protocol. [Link]
-
Elkady, H., Elwan, A., El-Mahdy, H. A., Doghish, A. S., Ismail, A., Taghour, M. S., ... & Khalifa, M. M. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers based on 3-methylquinoxalin-2(1H)-one scaffold: Design, synthesis, and biological evaluation. Drug Design, Development and Therapy, 16, 557–576. [Link]
-
BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from BPS Bioscience. [Link]
-
Zhang, Y., Li, Y., Wu, Q., Liu, Y., Zhang, W., & Zhang, L. (2020). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. Molecules, 25(19), 4558. [Link]
-
Elkady, H., Elwan, A., El-Mahdy, H. A., El-Shehry, M. F., Taghour, M. S., Elkaeed, E. B., ... & Khalifa, M. M. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from BPS Bioscience. [Link]
-
Semantic Scholar. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from Semantic Scholar. [Link]
-
Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from Elabscience. [Link]
-
Dojindo Molecular Technologies, Inc. (2018, December 21). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Retrieved from Dojindo. [Link]
-
Elkady, H., Elwan, A., El-Mahdy, H. A., El-Shehry, M. F., Taghour, M. S., Elkaeed, E. B., ... & Khalifa, M. M. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063–2077. [Link]
-
Khalifa, M. M., El-Damasy, A. K., El-Sayed, M. A. A., Elwan, A., Eissa, I. H., & El-Kerdawy, A. M. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5085. [Link]
-
Semantic Scholar. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Retrieved from Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Retrieved from ResearchGate. [Link]
-
Elkady, H., Elwan, A., El-Mahdy, H. A., El-Shehry, M. F., Taghour, M. S., Elkaeed, E. B., ... & Khalifa, M. M. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. [Link]
-
El-Damasy, A. K., El-Sayed, M. A. A., El-Kerdawy, A. M., & Khalifa, M. M. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(1), 1875. [Link]
-
Muhammed, M. T., & Gümüş, F. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling of Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(1), 85-94. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from BPS Bioscience. [Link]
-
Jayanna, N. D., Vagdevi, H. M., Dharshan, J. C., Kekuda, T. R. P., Hanumanthappa, B. C., & Gowdarshivannanavar, B. C. (2013). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Journal of Chemistry, 2013, 864385. [Link]
-
Li, Y., Zhang, Y., & Zhang, L. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(31), 5227-5254. [Link]
-
Cho, S. Y., Han, S. Y., Ha, J. D., Ryu, J. W., Lee, C. O., Jung, H., ... & Lee, J. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223-4227. [Link]
-
ResearchGate. (2026, January 7). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). c-Met inhibitors – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
-
Durdagi, S., Mavromoustakos, T., & Papadopoulos, M. G. (2011). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Bioorganic & Medicinal Chemistry, 19(4), 1496-1503. [Link]
-
ResearchGate. (n.d.). Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. Retrieved from ResearchGate. [Link]
-
Chakole, R. D., Shewale, M. M., Gujarkar, M. A., & Charde, M. S. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 487-504. [Link]
-
Nishiguchi, T., Okajima, T., Sugimoto, T., & Yoshikawa, K. (2012). The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation. Investigational New Drugs, 30(6), 2191–2201. [Link]
-
Basak, A. K., Kumar, S., & Singh, A. K. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry, 15(1), 168-180. [Link]
-
Chen, Y., Liu, Y., & Wang, Y. (2013). Discovering new DNA gyrase inhibitors using machine learning approaches. Journal of Chemical Information and Modeling, 53(11), 2959-2967. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation [mdpi.com]
- 13. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. esisresearch.org [esisresearch.org]
- 20. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovering new DNA gyrase inhibitors using machine learning approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. nacalai.com [nacalai.com]
- 26. dojindo.com [dojindo.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience [bioscience.co.uk]
